molecular formula C13H26O2 B14699864 2,2-Diethylnonanoic acid CAS No. 14276-85-8

2,2-Diethylnonanoic acid

Cat. No.: B14699864
CAS No.: 14276-85-8
M. Wt: 214.34 g/mol
InChI Key: ZNZVPWFZYLKUIV-UHFFFAOYSA-N
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Description

2,2-Diethylnonanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₃H₂₆O₂. Its structure consists of a nine-carbon chain (nonanoic acid backbone) substituted with two ethyl (-CH₂CH₃) groups at the second carbon position. This branching imparts unique physicochemical properties, such as altered solubility, melting/boiling points, and reactivity compared to linear analogs.

Properties

CAS No.

14276-85-8

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2,2-diethylnonanoic acid

InChI

InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(5-2,6-3)12(14)15/h4-11H2,1-3H3,(H,14,15)

InChI Key

ZNZVPWFZYLKUIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)(CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethylnonanoic acid typically involves the alkylation of nonanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonanoic acid is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, the purification of the final product is often carried out using distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Esterification

Carboxylic acids react with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form esters:
RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{H}_2\text{O}
For 2,2-diethylnonanoic acid, esterification would produce derivatives such as ethyl or methyl esters, potentially used as biofuels or additives .

Amide Formation

Reaction with amines (e.g., NH₃, RNH₂) under coupling agents (e.g., DCC, EDC) forms amides:
RCOOH+R’NH2RCONHR’+H2O\text{RCOOH} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{H}_2\text{O}
Amides are stable and may serve as intermediates in pharmaceutical or polymer synthesis .

Decarboxylation

Heating β-keto carboxylic acids (or their derivatives) leads to decarboxylation, releasing CO₂:
RCOCH2COOHRCOCH3+CO2\text{RCOCH}_2\text{COOH} \rightarrow \text{RCOCH}_3 + \text{CO}_2
While this compound itself is not a β-keto acid, analogous decarboxylation could occur if synthesized from keto-acid precursors .

Polycondensation Reactions

In radiation-curable inks (as noted in US7977402B2 ), carboxylic acids may participate in polymerization or cross-linking with other functional groups (e.g., epoxides, acrylates). For example:

  • Esterification with diols : Formation of polyester resins.

  • Amidation with diamines : Production of polyamides.

Stability and Reactivity

The branched ethyl groups at the α-carbon position may:

  • Hind steric accessibility : Reduce reaction rates in nucleophilic acyl substitutions.

  • Increase thermal stability : Compared to linear carboxylic acids, due to reduced chain mobility.

Data Table: Representative Reactions

Reaction Type Reagents/Conditions Product Application
Esterification Alcohol (e.g., MeOH), H₂SO₄, ΔMethyl 2,2-diethylnonanoateBiofuels, lubricants
Amide Formation Amine (e.g., NH₃), DCC, DMAP, DMFAmide derivativesPharmaceuticals, polymers
Polycondensation Diamine, Epoxy resin, UV/EB irradiationCross-linked polymersRadiation-curable inks
Decarboxylation Heat (Δ)Substituted hydrocarbonsFuel precursors

Scientific Research Applications

2,2-Diethylnonanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Diethylnonanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups can modulate the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,2-diethylnonanoic acid with structurally analogous compounds, leveraging data from the evidence:

Compound Structure Molecular Formula Molecular Weight Boiling Point Melting Point Key Features
This compound CH₂(CH₂CH₃)₂(CH₂)₆COOH C₁₃H₂₆O₂ ~214.34* Not reported Not reported Branched chain, ethyl substituents
2,2-Dimethylbutanoic acid CH₂(CH₃)₂(CH₂)COOH C₆H₁₂O₂ 116.16 450±50 K 258.15 K Shorter chain, methyl substituents
2-Prop-2-ynylnonanoic acid CH₂(C≡CCH₂)(CH₂)₆COOH C₁₂H₁₈O₂ 194.27 Not reported Not reported Triple bond (propargyl group)
Nonanoic acid-2,2-d₂ CD₂(CH₂)₇COOH C₉H₁₆O₂ 160.25 Not reported Not reported Deuterated isotopologue

*Estimated via molecular formula.

Key Observations:

Branching Effects: 2,2-Dimethylbutanoic acid (C₆) has a boiling point of ~450 K, lower than linear carboxylic acids of similar chain length due to reduced van der Waals interactions from branching . Extrapolating this trend, this compound (C₁₃) would likely have a lower boiling point than linear nonanoic acid (C₉, ~523 K) but higher than shorter-chain branched analogs.

Functional Group Variations: The propargyl group in 2-prop-2-ynylnonanoic acid introduces a reactive triple bond, making it prone to click chemistry or polymerization, unlike the inert ethyl groups in this compound . Deuterated analogs (e.g., Nonanoic acid-2,2-d₂) are used in isotopic labeling studies, with minimal impact on bulk properties but significant utility in tracing metabolic pathways .

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